(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

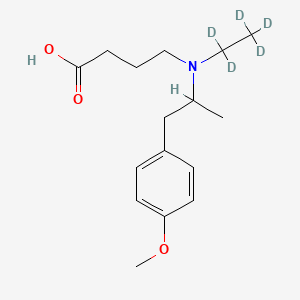

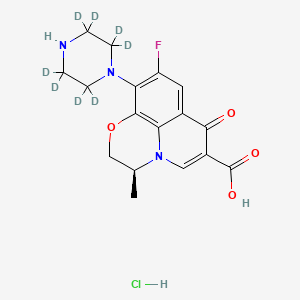

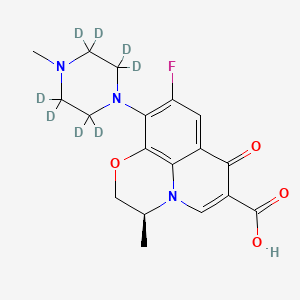

The compound is a deuterated version of Verapamil hydrochloride, which is a calcium channel blocker used in the treatment of hypertension, angina pectoris, and some types of arrhythmia . The “d3” indicates that three hydrogen atoms have been replaced by deuterium, a heavier isotope of hydrogen. This is often done in the field of drug discovery to modify the drug’s properties .

Molecular Structure Analysis

The molecular structure of “(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)” would be similar to that of Verapamil hydrochloride, with the exception that three hydrogen atoms are replaced by deuterium .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)” would be expected to be similar to those of Verapamil hydrochloride, although the presence of deuterium may cause slight differences .Scientific Research Applications

1. Pharmaceutical Formulation Development

(S)-(-)-Verapamil-d3 HCl (N-methyl-d3) is investigated for its properties in pharmaceutical formulations. For instance, a study by Rojas et al. (2013) focused on developing modified release matrix compacts of verapamil hydrochloride, using a combination of polymers to achieve an 8-hour in vitro release profile. This research is significant in designing formulations that provide controlled drug release.

2. Bone Resorption Studies

Verapamil's impact on bone resorption has been studied, particularly its effects on 1α-hydroxy-vitamin D3 stimulated bone resorption in tissue culture. Lerner and Gustafson (1982) discovered that verapamil at certain concentrations can reduce mineral mobilization and degradation of the organic matrix in bone tissues. This suggests a potential therapeutic application of verapamil in bone health.

3. Radiopharmaceutical Synthesis

In the field of radiopharmacy, (Luurtsema et al., 2002) optimized and automated the synthesis of (R)- and (S)-[11C]verapamil. This research is crucial for evaluating both enantiomers as in vivo tracers of P-glycoprotein function, demonstrating the drug’s utility in advanced medical imaging techniques.

4. Analytical Techniques

(S)-(-)-Verapamil-d3 HCl (N-methyl-d3) is also a subject of interest in analytical chemistry. Demircan et al. (2007) studied the electrooxidative behavior of Verapamil HCl, using various voltammetric techniques for its determination in pharmaceuticals and human serum. This contributes to more accurate and sensitive methods for drug monitoring and analysis.

5. Ophthalmic Research

In ophthalmic research, studies have explored the impact of verapamil on eye health. For example, Erickson et al. (1995) discovered that verapamil causes a dose-related increase in outflow facility in human eyes, suggesting potential therapeutic uses in managing intraocular pressure.

Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of (S)-(-)-Verapamil-d3 HCl (N-methyl-d3) involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include the protection of functional groups, the formation of key intermediates, and the deprotection of functional groups to yield the final product.", "Starting Materials": ["(S)-(-)-Verapamil", "HCl", "N-methyl-d3", "Sodium hydride", "Acetonitrile", "Methanol", "Diethyl ether", "Chloroacetyl chloride", "Sodium bicarbonate"], "Reaction": ["Step 1: Protect the hydroxyl group of (S)-(-)-Verapamil by reacting it with chloroacetyl chloride in the presence of sodium bicarbonate to yield the intermediate (S)-(-)-Verapamil-Cl.", "Step 2: Protect the amino group of N-methyl-d3 by reacting it with acetonitrile in the presence of sodium hydride to yield the intermediate N-methyl-d3-CH2CN.", "Step 3: React (S)-(-)-Verapamil-Cl with N-methyl-d3-CH2CN in the presence of sodium hydride and acetonitrile to yield the intermediate (S)-(-)-Verapamil-d3-CN.", "Step 4: Hydrolyze (S)-(-)-Verapamil-d3-CN using methanol and hydrochloric acid to yield the intermediate (S)-(-)-Verapamil-d3-OH.", "Step 5: Protect the hydroxyl group of (S)-(-)-Verapamil-d3-OH by reacting it with chloroacetyl chloride in the presence of sodium bicarbonate to yield the intermediate (S)-(-)-Verapamil-d3-Cl.", "Step 6: React (S)-(-)-Verapamil-d3-Cl with HCl in the presence of diethyl ether to yield the final product (S)-(-)-Verapamil-d3 HCl (N-methyl-d3)."] } | |

CAS RN |

1398112-33-8 |

Molecular Formula |

C27H36D3ClN2O4 |

Molecular Weight |

494.09 |

Purity |

95% by HPLC; 98% atom D |

Related CAS |

36622-28-3 (unlabelled) |

synonyms |

(2S)-2-(3,4-Dimethoxyphenyl)-5-[N-3,4-dimethylphenylethyl)-methylamino]-2-isopropylvaleronitrile HCl |

tag |

Verapamil Impurities |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.